![molecular formula C21H22Cl2IN3O B3831379 N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide](/img/structure/B3831379.png)
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide
Overview
Description
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is a synthetic compound known for its applications in scientific research, particularly in the field of mitochondrial studies. This compound is often used as a mitochondrial membrane potential dye, which helps in assessing the health and function of mitochondria by exhibiting potential-dependent accumulation and fluorescence emission shifts .
Preparation Methods
The synthesis of N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1,3-diethylbenzimidazole.
Reaction with Ethenyl Group: The benzimidazole derivative is then reacted with an ethenyl group under specific conditions to form the intermediate compound.
Acetamide Formation: The intermediate is further reacted with phenylacetamide to form the final product.
Iodide Addition: The final step involves the addition of iodide to form the iodide salt of the compound.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under desiccating conditions to maintain its stability .
Chemical Reactions Analysis
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide undergoes various chemical reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is widely used in scientific research:
Chemistry: It is used as a fluorescent dye to study mitochondrial membrane potential and other cellular processes.
Biology: The compound helps in assessing mitochondrial health and function in various biological studies.
Medicine: It is used in research related to mitochondrial diseases and potential therapeutic interventions.
Mechanism of Action
The compound exerts its effects by accumulating in the mitochondria in a potential-dependent manner. This accumulation leads to a shift in fluorescence emission from green (~529 nm) to red (~590 nm), indicating changes in mitochondrial membrane potential. The molecular targets include mitochondrial membranes, and the pathways involved are related to mitochondrial depolarization and repolarization .
Comparison with Similar Compounds
Similar compounds include other mitochondrial membrane potential dyes such as:
Tetramethylrhodamine methyl ester (TMRM): Another dye used for assessing mitochondrial membrane potential.
Rhodamine 123: A fluorescent dye used for similar purposes but with different spectral properties.
MitoTracker dyes: A family of dyes used for labeling mitochondria in live cells.
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide is unique due to its specific fluorescence emission shift and high sensitivity to changes in mitochondrial membrane potential .
Properties
IUPAC Name |
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N3O.HI/c1-4-24-19-13-17(22)18(23)14-20(19)25(5-2)21(24)11-12-26(15(3)27)16-9-7-6-8-10-16;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOPHTPAUULNSU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CN(C3=CC=CC=C3)C(=O)C)CC)Cl)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/N(C3=CC=CC=C3)C(=O)C)CC)Cl)Cl.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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